molecular formula C11H9ClN2O2 B3442731 N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide

N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide

Cat. No. B3442731
M. Wt: 236.65 g/mol
InChI Key: XKKIUQNOESGKQA-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide” is a chemical compound . It is also known as "3-Bromo-1-(3-chloro-2-pyridinyl)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide" . It is used in the field of agricultural pesticides .


Synthesis Analysis

The synthesis of “N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide” involves a novel, efficient, and one-pot method . The process starts from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide” reveals that the pyrazole ring is coplanar with the benzene ring . The pyrazole ring is almost perpendicular to the 3-chloropyridine ring .


Chemical Reactions Analysis

The chemical reactions of “N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide” involve a mixture of the compound, methanol, H2O, and NaOH . The mixture is stirred at room temperature for several hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide” include its molecular weight, which is 483.15 g/mol . It is also known by its CAS number: 500008-45-7 .

Mechanism of Action

“N-(3-chloro-2-pyridinyl)-5-methyl-2-furamide” is a TRPM8 channel blocker . It plays a role in cold thermal transduction, different life-threatening tumors, and other pathologies, including migraine, urinary tract dysfunction, dry eye disease, and obesity .

properties

IUPAC Name

N-(3-chloropyridin-2-yl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-4-5-9(16-7)11(15)14-10-8(12)3-2-6-13-10/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKIUQNOESGKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloropyridin-2-yl)-5-methylfuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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